AZD1480

概述

描述

AZD-1480 是一种强效的 Janus 激酶 1 和 Janus 激酶 2 抑制剂,它们是参与各种细胞因子和生长因子信号通路的酶。 该化合物因其干扰 Janus 激酶-信号转导子和转录激活因子通路的能力,在治疗各种癌症和炎症性疾病方面显示出巨大潜力 .

科学研究应用

AZD-1480 具有广泛的科学研究应用:

化学: 用作研究 Janus 激酶-信号转导子和转录激活因子通路的工具化合物。

生物学: 研究其对细胞信号传导和基因表达的影响。

医学: 作为治疗多发性骨髓瘤等癌症和类风湿性关节炎等炎症性疾病的治疗剂进行研究.

工业: 用于开发靶向 Janus 激酶-信号转导子和转录激活因子通路的新的药物。

作用机制

AZD-1480 通过竞争性抑制 Janus 激酶 1 和 Janus 激酶 2 的 ATP 结合位点发挥作用。 这种抑制阻止信号转导子和转录激活因子蛋白的磷酸化和激活,从而阻断促进细胞增殖和存活的下游信号通路 . 分子靶标包括 Janus 激酶 1 和 Janus 激酶 2,涉及的途径主要是 Janus 激酶-信号转导子和转录激活因子通路。

生化分析

Biochemical Properties

AZD1480 interacts with JAK1 and JAK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and JAK2 are 1.3 nM and <0.4 nM, respectively . This interaction leads to the inhibition of the downstream signal transducer and activator of transcription 3 (STAT3) phosphorylation .

Cellular Effects

This compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines . It inhibits the phosphorylation of JAK2, STAT3, and MAPK signaling proteins, leading to the suppression of the expression of STAT3 target genes, particularly Cyclin D2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT3 . This leads to the suppression of the JAK/STAT signaling pathway, which is implicated in the progression of various cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid absorption and elimination with minimal accumulation after repeated dosing . The exposure to this compound increases in a dose-dependent manner from 10–50 mg .

Dosage Effects in Animal Models

In animal models of cancer, this compound has been shown to inhibit tumor growth and increase survival . The effects of this compound vary with different dosages, with higher doses inducing G2/M arrest and cell death by inhibiting Aurora kinases .

Metabolic Pathways

Given its role as a JAK1 and JAK2 inhibitor, it is likely involved in the JAK/STAT signaling pathway .

Transport and Distribution

It is known that this compound is rapidly absorbed and eliminated, suggesting efficient distribution within the body .

Subcellular Localization

Given its role as a JAK1 and JAK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

准备方法

合成路线和反应条件

AZD-1480 的合成涉及多个步骤,从市售原料开始。关键步骤通常包括:

核心结构的形成: 这涉及通过一系列缩合和环化反应构建吡咯并嘧啶核心。

功能化: 在核心结构上引入各种官能团以增强其对 Janus 激酶 1 和 Janus 激酶 2 的抑制活性。

纯化: 最终产物通过重结晶或色谱等技术进行纯化,以达到高纯度。

工业生产方法

AZD-1480 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及自动化合成和纯化系统,以确保一致性和效率。

化学反应分析

反应类型

AZD-1480 经历了几种类型的化学反应,包括:

氧化: 这可以在特定条件下发生,导致形成氧化衍生物。

还原: 还原反应可以改变官能团,可能改变化合物的活性。

取代: 各种取代反应可用于将不同的官能团引入分子中。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用还原剂包括硼氢化钠或氢化铝锂。

取代: 在回流或微波辐射等条件下使用卤化物或有机金属化合物等试剂。

主要产品

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种烷基或芳基。

相似化合物的比较

类似化合物

鲁索利替尼: 另一种用于治疗骨髓纤维化和真性红细胞增多症的 Janus 激酶抑制剂。

托法替尼: 一种用于治疗类风湿性关节炎和其他自身免疫性疾病的 Janus 激酶抑制剂。

巴瑞替尼: 用于治疗类风湿性关节炎,正在研究其对其他炎症性疾病的疗效。

AZD-1480 的独特性

AZD-1480 独特之处在于其对 Janus 激酶 1 和 Janus 激酶 2 的高特异性和效力,使其成为研究和潜在治疗应用的宝贵工具。 它能够以高亲和力抑制 Janus 激酶 1 和 Janus 激酶 2,使其区别于可能只靶向其中一种激酶的其他抑制剂 .

属性

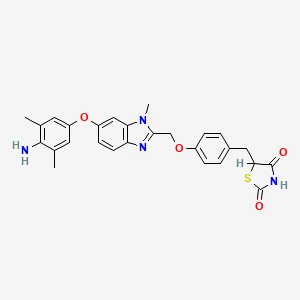

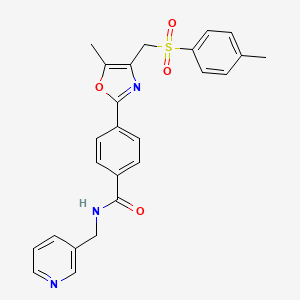

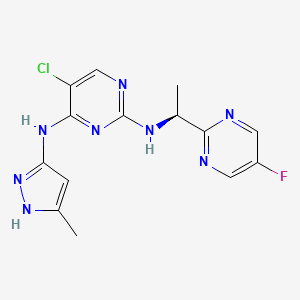

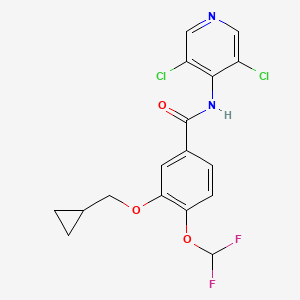

IUPAC Name |

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOQBOJDRPLBQU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239469 | |

| Record name | AZD-1480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935666-88-9 | |

| Record name | AZD-1480 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935666889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1480 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-1480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL2Z2TLF01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD1480?

A: this compound is a potent, competitive, small-molecule inhibitor of Janus kinase 1 and 2 (JAK1/2) [, , , ]. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules, particularly those of the signal transducer and activator of transcription (STAT) family [, , , , , ].

Q2: Which signaling pathways are affected by this compound treatment?

A: this compound primarily targets the JAK/STAT pathway, significantly reducing the phosphorylation of STAT1, STAT3, and STAT5 [, , , , , , , , ]. Studies also indicate that this compound can impact other pathways like ERK/MAPK, PI3K/Akt/mTOR, and NFκB, potentially through crosstalk with the JAK/STAT pathway or through off-target effects [, , , , , , , , , , ].

Q3: What is the impact of this compound on downstream gene expression?

A: By inhibiting JAK/STAT signaling, this compound downregulates the expression of various STAT3 target genes involved in cell cycle progression, apoptosis, angiogenesis, and immune responses. These include cyclin D1, cyclin D2, cyclin D3, CDC25A, Bcl-2, survivin, TIMP-1, c-Myc, VEGF, SPARC, and fibronectin [, , , , ].

Q4: How does this compound impact the tumor microenvironment?

A: this compound influences the tumor microenvironment by reducing tumor-associated myeloid cells, inhibiting angiogenesis through reduced VEGF expression, and decreasing the production of pro-inflammatory cytokines and chemokines like IL-6, IL-13, TARC, and IL-21 [, , , , , , ].

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A: In vitro and in vivo studies have shown promising antitumor activity of this compound in various cancer models, including glioblastoma [], head and neck squamous cell carcinoma [], small cell lung cancer [, ], neuroblastoma [, , ], rhabdomyosarcoma [, ], Ewing sarcoma [, ], pancreatic cancer [], prostate cancer [, , , , ], melanoma [], colorectal cancer [], ovarian cancer [, , ], and acute lymphoblastic leukemia (ALL) [, ].

Q6: How does this compound affect immune cells and their functions?

A: this compound can modulate both innate and adaptive immune responses. Studies show it can decrease myeloid-derived suppressor cell (MDSC) percentages while enhancing their suppressive capacity [, ]. It can also impair T cell proliferation and IFN-γ secretion, suggesting a complex interplay with the immune system [, , ].

Q7: Beyond cancer, what other therapeutic applications are being explored for this compound?

A: Preclinical research indicates that this compound might hold therapeutic potential for neuroinflammatory and neurodegenerative diseases like multiple sclerosis and Parkinson's disease by suppressing neuroinflammation and neurodegeneration through JAK/STAT inhibition [, , , ]. Additionally, this compound has been shown to improve the isolation of pneumoviruses from clinical specimens by enhancing viral replication [].

Q8: What are the limitations and challenges associated with this compound therapy?

A: Despite promising preclinical activity, this compound has shown limited single-agent efficacy in some cancer models, highlighting the need for combination therapies and further research to optimize its therapeutic window [, ]. Moreover, this compound can impact various immune cell populations, potentially causing both beneficial and detrimental effects on antitumor immunity, warranting careful consideration and further investigation [, , ]. Additionally, the development of this compound for solid tumors was discontinued due to dose-limiting neurologic adverse events in Phase I clinical trials [].

Q9: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C14H14ClFN8, and its molecular weight is 360.78 g/mol []. Detailed spectroscopic data are available in the primary research articles.

Q10: What are the known resistance mechanisms to this compound?

A: Resistance mechanisms to this compound are not fully elucidated, but studies suggest potential roles for constitutive STAT3 activation in tumor cells, activation of alternative signaling pathways like ERK/MAPK and PI3K/Akt/mTOR, and the presence of a subpopulation of treatment-resistant leukemia stem cells [, , , ].

Q11: What is the safety profile of this compound based on preclinical and clinical data?

A: While this compound demonstrated potent preclinical activity, clinical development for solid tumors was discontinued due to dose-limiting neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, hallucinations, and behavior changes []. Further research is needed to better understand its toxicity profile and explore potential strategies to mitigate adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)